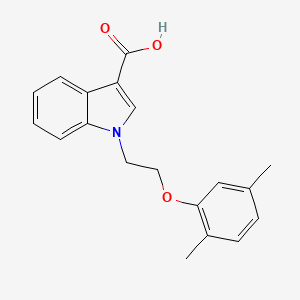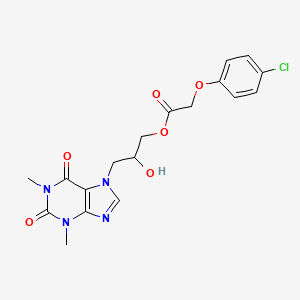
ONO-8130
Vue d'ensemble
Description
Applications De Recherche Scientifique
ONO-8130 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier le rôle des récepteurs de la prostaglandine E2 dans divers processus chimiques.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier celles impliquées dans l'inflammation et la douleur.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la prostaglandine E2.
5. Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur de la prostaglandine E2 EP1. Ce récepteur est impliqué dans la médiation de la douleur et de l'inflammation. En bloquant ce récepteur, this compound inhibe la phosphorylation de la kinase régulée par le signal extracellulaire dans la moelle épinière, réduisant ainsi les signaux de douleur et les réponses inflammatoires .
Composés similaires :
SC-19220 : Un autre antagoniste du récepteur EP1 avec des propriétés analgésiques similaires.
AH-6809 : Un antagoniste non sélectif des récepteurs de la prostaglandine, y compris EP1.
Unicité d'this compound : this compound est unique en raison de sa haute sélectivité pour le récepteur EP1, ce qui permet d'obtenir des effets thérapeutiques ciblés avec un minimum d'interactions hors cible. Cette sélectivité en fait un outil précieux dans la recherche et les applications cliniques potentielles .
Mécanisme D'action
Target of Action
ONO-8130 primarily targets the Prostanoid EP1 receptor . The EP1 receptor is a G-protein coupled receptor that plays a significant role in pain processing .
Mode of Action
This compound acts as a selective antagonist of the Prostanoid EP1 receptor . It binds to the EP1 receptor and blocks its activation, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This compound blocks the phosphorylation of ERK, a key player in transmitting signals from the cell surface to the DNA in the cell nucleus .
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body .
Result of Action
This compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis . It achieves this by blocking the phosphorylation of ERK in the L6 spinal cord, thereby inhibiting pain signals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that the effectiveness of this compound can vary depending on the specific biological and environmental context.
Analyse Biochimique
Biochemical Properties
ONO-8130 plays a significant role in biochemical reactions by selectively antagonizing the prostaglandin E2 (PGE2) receptor EP1 . This receptor is involved in various physiological processes, including pain perception and inflammation. This compound exhibits a high affinity for the EP1 receptor with a Ki value of 1.9 nM . It interacts with the receptor by blocking its activation, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . Additionally, this compound has been shown to suppress pain associated with cyclophosphamide-induced cystitis in mice .
Cellular Effects
This compound influences various cellular processes, particularly those related to pain and inflammation. In cellular models, this compound has been demonstrated to block the phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This inhibition of ERK phosphorylation is significant because ERK is a key player in cell signaling pathways that regulate pain perception and inflammatory responses . Furthermore, this compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis, indicating its potential therapeutic effects on cellular functions related to pain and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the prostaglandin E2 (PGE2) receptor EP1 . By binding to the EP1 receptor, this compound prevents the activation of this receptor by PGE2, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . This includes the inhibition of ERK phosphorylation in the L6 spinal cord, which is a critical step in the transmission of pain signals . Additionally, this compound has been shown to block PGE2-induced contraction and eliminate spontaneous tone in guinea pig trachea, further demonstrating its role in modulating physiological responses to pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in inhibiting pain and inflammation over extended periods . For instance, in mice with cyclophosphamide-induced cystitis, this compound was able to relieve bladder pain and referred hyperalgesia in a dose-dependent manner . The compound’s stability and sustained efficacy make it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.3 to 30 mg/kg has been shown to prevent bladder pain-like behavior and referred hyperalgesia in a dose-dependent manner . Higher doses of this compound (30 mg/kg) were particularly effective in reversing established cystitis-related bladder pain .
Metabolic Pathways
This compound is involved in metabolic pathways related to the prostaglandin E2 (PGE2) signaling axis . By antagonizing the EP1 receptor, this compound disrupts the normal signaling pathways mediated by PGE2, which are involved in the sensitization of peripheral and central nociceptive neurons during inflammation . This disruption leads to a reduction in pain and inflammation, highlighting the compound’s potential as a therapeutic agent for conditions involving PGE2-mediated signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the EP1 receptor . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . In animal models, this compound has been shown to reach the L6 spinal cord, where it inhibits ERK phosphorylation and relieves pain . This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches the target tissues where it can exert its pharmacological actions .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, the EP1 receptor . By binding to the EP1 receptor, this compound exerts its effects at the cellular membrane level, where the receptor is located . This localization is essential for the compound’s ability to inhibit receptor activation and downstream signaling pathways . Additionally, the compound’s interaction with the EP1 receptor may involve specific targeting signals or post-translational modifications that direct it to the appropriate cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : ONO-8130 est synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, les températures de réaction étant soigneusement contrôlées pour assurer l'obtention du produit souhaité .
Méthodes de production industrielle : La production industrielle d'this compound implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures strictes de contrôle qualité pour assurer la cohérence entre les lots .
Analyse Des Réactions Chimiques
Types de réactions : ONO-8130 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en groupe thiol.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie acide benzoïque.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperoxybenzoïque sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont employés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des thiols et des dérivés d'acide benzoïque substitués .
Comparaison Avec Des Composés Similaires
SC-19220: Another EP1 receptor antagonist with similar analgesic properties.
AH-6809: A non-selective antagonist of prostaglandin receptors, including EP1.
ONO-8711: A compound with a similar structure and function, but with different pharmacokinetic properties.
Uniqueness of ONO-8130: this compound is unique due to its high selectivity for the EP1 receptor, which allows for targeted therapeutic effects with minimal off-target interactions. This selectivity makes it a valuable tool in both research and potential clinical applications .
Propriétés
IUPAC Name |
4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMDBQCUCDLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459841-96-4 | |
| Record name | ONO 8130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid (ONO-8130)?
A1: 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, commonly known as this compound, acts as a selective antagonist of the prostaglandin EP1 receptor. [, , , ] This means it binds to the EP1 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting this interaction, this compound prevents the downstream signaling cascade usually triggered by PGE2 binding to the EP1 receptor.
Q2: What role does the prostaglandin EP1 receptor play in airway smooth muscle contraction?
A2: Research suggests that PGE2, acting through the EP1 receptor, contributes to both the maintenance of basal tone [] and the induction of contractions in guinea pig trachea (GPT), a model often used to study human airway responses. [, ] Antagonizing the EP1 receptor with this compound significantly reduced antigen-induced contractions in GPT, mimicking the effects of cyclooxygenase (COX) inhibition by indomethacin. [] This supports the idea that PGE2, primarily signaling through the EP1 receptor, plays a significant role in antigen-induced airway smooth muscle contraction.
Q3: How does this compound compare to other compounds targeting airway smooth muscle contraction?
A3: While this compound specifically targets the PGE2-EP1 receptor pathway, other classes of drugs, like antihistamines, leukotriene inhibitors (e.g., zileuton), and COX inhibitors (e.g., indomethacin), target different mediators involved in airway smooth muscle contraction. [] Interestingly, combining this compound with antihistamines and zileuton completely abolished antigen-induced contractions in GPT. [] This highlights the potential for synergistic effects when combining this compound with drugs targeting alternative pathways involved in airway constriction.
Q4: Beyond airway smooth muscle, what other potential therapeutic applications are being explored for this compound?
A4: Research indicates that this compound can alleviate bladder pain in mice with cyclophosphamide-induced cystitis. [] Additionally, studies have investigated the compound's potential in treating other conditions, such as diabetes. Research suggests that this compound negates the protective effect of a specific LRH-1 agonist, BL001, against stress-induced beta-cell death, suggesting a role for the PTGS2-PGE2/PTGER1 signaling axis in mediating BL001's beneficial effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
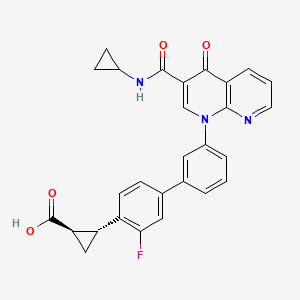
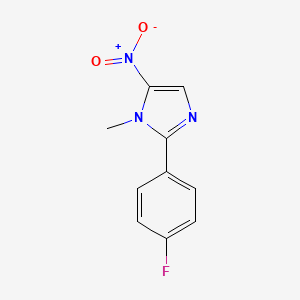
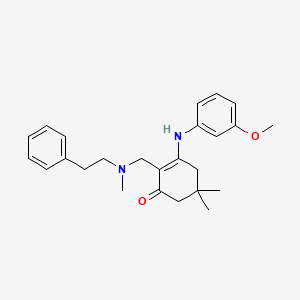
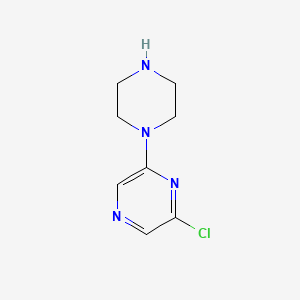
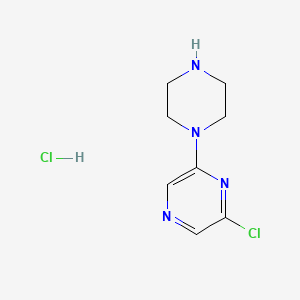
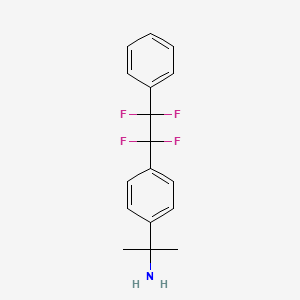
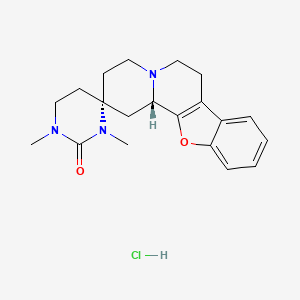
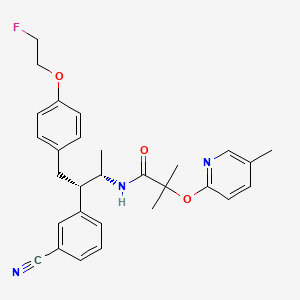
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
